Cas no 2843-18-7 (ethyl 3-bromo-2,2-dimethylpropanoate)
ethyl 3-bromo-2,2-dimethylpropanoate Chemical and Physical Properties
Names and Identifiers
-
- Propanoic acid, 3-bromo-2,2-dimethyl-, ethyl ester
- 3-bromo-2,2-dimethylpropionic acid ethyl ester
- ethyl 3-bromo-2,2-dimethylpropanoate
-
- Inchi: 1S/C7H13BrO2/c1-4-10-6(9)7(2,3)5-8/h4-5H2,1-3H3
- InChI Key: OKSCUZSVZULTMP-UHFFFAOYSA-N
- SMILES: BrCC(C(=O)OCC)(C)C
Computed Properties
- Exact Mass: 208.00989
Experimental Properties
- PSA: 26.3
ethyl 3-bromo-2,2-dimethylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E903200-5mg |
ethyl 3-bromo-2,2-dimethylpropanoate |
2843-18-7 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E903200-10mg |
ethyl 3-bromo-2,2-dimethylpropanoate |
2843-18-7 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E903200-50mg |
ethyl 3-bromo-2,2-dimethylpropanoate |
2843-18-7 | 50mg |
$ 295.00 | 2022-06-05 | ||
| Enamine | EN300-112729-0.05g |
ethyl 3-bromo-2,2-dimethylpropanoate |
2843-18-7 | 95% | 0.05g |
$155.0 | 2023-10-26 | |
| Enamine | EN300-112729-0.1g |
ethyl 3-bromo-2,2-dimethylpropanoate |
2843-18-7 | 95% | 0.1g |
$232.0 | 2023-10-26 | |
| Enamine | EN300-112729-0.25g |
ethyl 3-bromo-2,2-dimethylpropanoate |
2843-18-7 | 95% | 0.25g |
$331.0 | 2023-10-26 | |
| Enamine | EN300-112729-0.5g |
ethyl 3-bromo-2,2-dimethylpropanoate |
2843-18-7 | 95% | 0.5g |
$524.0 | 2023-10-26 | |
| Enamine | EN300-112729-1.0g |
ethyl 3-bromo-2,2-dimethylpropanoate |
2843-18-7 | 95% | 1g |
$671.0 | 2023-06-09 | |
| Enamine | EN300-112729-2.5g |
ethyl 3-bromo-2,2-dimethylpropanoate |
2843-18-7 | 95% | 2.5g |
$1315.0 | 2023-10-26 | |
| Enamine | EN300-112729-5.0g |
ethyl 3-bromo-2,2-dimethylpropanoate |
2843-18-7 | 95% | 5g |
$1945.0 | 2023-06-09 |
ethyl 3-bromo-2,2-dimethylpropanoate Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on ethyl 3-bromo-2,2-dimethylpropanoate
Comprehensive Overview of Ethyl 3-Bromo-2,2-dimethylpropanoate (CAS No. 2843-18-7): Properties, Applications, and Industry Trends
Ethyl 3-bromo-2,2-dimethylpropanoate (CAS 2843-18-7) is a specialized organic ester compound with a molecular formula of C7H13BrO2. This bromo-substituted ester is widely recognized in synthetic chemistry for its role as a versatile alkylating agent and intermediate in pharmaceuticals, agrochemicals, and material science. Its unique branched-chain structure and reactive bromine moiety make it valuable for constructing complex molecular frameworks, particularly in asymmetric synthesis and catalysis.
In recent years, the demand for high-purity ethyl 3-bromo-2,2-dimethylpropanoate has surged due to its applications in green chemistry and sustainable manufacturing. Researchers are exploring its use in biodegradable polymers and photoactive materials, aligning with global trends toward eco-friendly chemicals. The compound's low volatility and thermal stability also make it a candidate for energy storage applications, a topic frequently searched in AI-driven material discovery platforms.
From a synthetic perspective, CAS 2843-18-7 is often employed in nucleophilic substitution reactions and cross-coupling protocols. Its sterically hindered ester group allows selective transformations, addressing common challenges in pharmaceutical impurity control—a hot topic in FDA compliance discussions. Analytical techniques like HPLC and GC-MS are typically used to verify its purity, as emphasized in recent quality-by-design (QbD) methodologies.
The compound's safety profile has been scrutinized under REACH regulations, with studies confirming its compatibility with industrial-scale processes. Notably, its hydrolytic stability makes it suitable for aqueous-phase chemistry, a growing field in flow reactor systems. These attributes have sparked interest in patent literature, particularly for drug delivery systems and functional coatings.
Market analysts highlight ethyl 3-bromo-2,2-dimethylpropanoate as a niche chemical with expanding applications in electronic materials. Its derivatives show promise in organic semiconductors, correlating with rising searches for flexible electronics components. Supply chain data indicates increased procurement by R&D facilities and contract manufacturers, reflecting its importance in custom synthesis projects.
Environmental considerations have driven innovation in the production of 2843-18-7, with newer routes emphasizing atom economy and catalytic bromination. These advancements address carbon footprint concerns—a key focus in ESG reporting for chemical enterprises. Furthermore, its compatibility with bio-based solvents positions it favorably in circular economy initiatives.
In academic circles, 3-bromo-2,2-dimethylpropanoic acid ethyl ester (an alternative nomenclature) is frequently cited in mechanistic studies of steric effects on reaction kinetics. Computational chemists utilize it as a model compound for molecular dynamics simulations, leveraging its well-defined conformational properties. Such applications resonate with the computational chemistry community, where AI-assisted molecular design is a trending search term.
Quality specifications for CAS 2843-18-7 typically require ≥98% purity, with strict limits on heavy metal contaminants—a critical parameter for GMP applications. Storage recommendations emphasize protection from UV degradation, reflecting best practices for light-sensitive compounds. These protocols are increasingly documented in blockchain-enabled safety data sheets, a technological innovation gaining traction in chemical logistics.
Emerging research explores the compound's potential in metal-organic frameworks (MOFs) and covalent organic polymers (COPs), areas generating substantial scientific literature interest. Its bifunctional reactivity enables precise molecular editing—a concept popularized in recent synthetic methodology publications. These developments position ethyl 3-bromo-2,2-dimethylpropanoate as a future-facing chemical building block in advanced material science.
2843-18-7 (ethyl 3-bromo-2,2-dimethylpropanoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)